molecular formula C9H14O B2648000 Norbornylmethylketon CAS No. 80606-49-1

Norbornylmethylketon

Cat. No. B2648000
CAS RN: 80606-49-1
M. Wt: 138.21
InChI Key: KHFLDFPQRASTFG-UHFFFAOYSA-N
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Description

Norbornylmethylketon, also known as NMBK, is a chemical compound used in scientific research for its ability to inhibit enzymes and modify proteins. This compound has been studied extensively for its potential applications in drug development, biochemistry, and molecular biology. In

Scientific Research Applications

Plant Growth and Physiology

Norbornyl compounds, including derivatives like norbornylmethylketon, have been explored for their role in plant growth and physiology. They are used as plant growth retardants in agriculture and horticulture, offering insights into the regulation of terpenoid metabolism, which is closely related to phytohormones and sterols. These compounds provide a deeper understanding of cellular processes such as cell division, elongation, and senescence in plants (Grossmann, 1990).

Chemical Structure and Reactivity

Studies have shown that norbornyl derivatives, including this compound, exhibit unique chemical structures and reactivity. For instance, the structure of the 2-norbornyl cation, which is closely related to this compound, can be perturbed towards different geometries through noncovalent interactions. This finding is significant for understanding cationic species in biocatalytic processes (Hong & Tantillo, 2007).

Organic Synthesis

This compound and its derivatives are also pivotal in organic synthesis. They are used in creating complex molecules, including cyclohexanoid building blocks and iminocyclitols, which have applications in medicinal chemistry. These compounds are instrumental in synthesizing molecules with specific stereochemical configurations, which is essential in drug development (Mehta & Lakshminath, 2002).

Ethylene Antagonism in Plant Cultures

Norbornyl compounds have been studied for their role as ethylene antagonists in plant cell cultures. Research has shown that norbornadiene, a compound related to this compound, can significantly increase plant regeneration from maize callus cultures. This discovery has implications for improving the efficiency of plant tissue culture and regeneration processes (Songstad, Duncan, & Widholm, 1988).

Polymerization and Material Science

Norbornyl compounds are used in the field of material science, especially in the synthesis of polymers. The ring-opening metathesis polymerization of norbornene-based monomers, for instance, is a key method in preparing surface-grafted polymer supports. These materials have applications in various areas including drug delivery systems and chemical catalysis (Buchmeiser, Sinner, Mupa, & Wurst, 2000).

properties

IUPAC Name

1-(1-bicyclo[2.2.1]heptanyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O/c1-7(10)9-4-2-8(6-9)3-5-9/h8H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHFLDFPQRASTFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C12CCC(C1)CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

80606-49-1
Record name 1-{bicyclo[2.2.1]heptan-1-yl}ethan-1-one
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